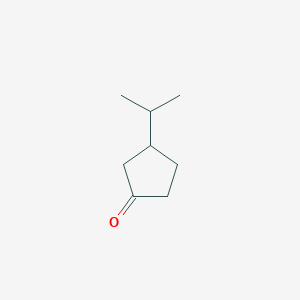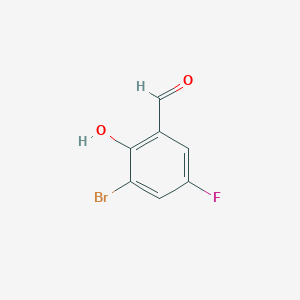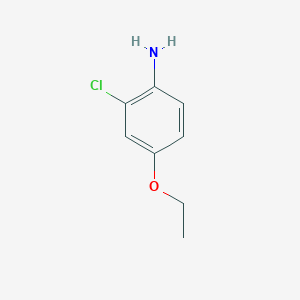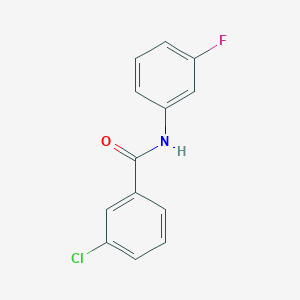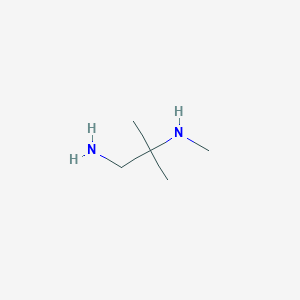
1-(Pyridin-4-yl)nonan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)nonan-1-one, also known as P4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a unique chemical structure that makes it a promising candidate for various research studies. In
科学的研究の応用
1-(Pyridin-4-yl)nonan-1-one has shown potential applications in various fields of scientific research, such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its antitumor and antiproliferative activities against various cancer cell lines. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of 1-(Pyridin-4-yl)nonan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of histone deacetylases and activating the p53 pathway. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. It has also been shown to increase the production of reactive oxygen species and activate the NF-κB pathway, which is involved in inflammation and immune response. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
1-(Pyridin-4-yl)nonan-1-one has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized using simple and inexpensive reagents. However, this compound also has some limitations, such as its low water solubility, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 1-(Pyridin-4-yl)nonan-1-one, such as the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as catalysis and sensing. In medicinal chemistry, this compound can be further optimized for its antitumor and neuroprotective activities by modifying its chemical structure and exploring its interactions with target proteins. In material science, this compound can be used as a building block for the synthesis of functional materials with specific properties, such as porosity and selectivity. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of 1-(Pyridin-4-yl)nonan-1-one involves the reaction of 4-pyridinecarboxaldehyde and nonanoyl chloride in the presence of a catalyst. This reaction results in the formation of this compound as a yellowish oil, which can be purified using various techniques, such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as temperature, concentration, and reaction time.
特性
CAS番号 |
146690-00-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
1-pyridin-4-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3 |
InChIキー |
BYKOCMLOXFYMFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=NC=C1 |
正規SMILES |
CCCCCCCCC(=O)C1=CC=NC=C1 |
同義語 |
4-Nonanoylpyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
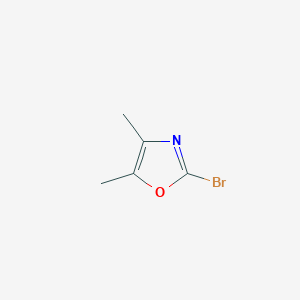
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
